Cas no 936630-57-8 ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid)

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid structure
936630-57-8 structure
Product Name:(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Número CAS:936630-57-8
MF:C10H10F3NO2
Megavatios:233.187113285065
MDL:MFCD07363507
CID:69581
PubChem ID:7146283
Update Time:2024-10-26

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Propiedades químicas y físicas

Nombre e identificación

    • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid
    • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • tert-butyl (R)-1-(methoxycarbonyl)-3-(2,4,5-triflu
    • (R)-3-Amino-4-(2,4,5-Trifluorophenyl)-butyric acid
    • I01-7533
    • (βR)-β-Amino-2,4,5-trifluorobenzenebutanoic acid (ACI)
    • EN300-393286
    • UNII-NG2PN5Z4PE
    • CHEMBL4981476
    • Q-101368
    • BENZENEBUTANOIC ACID, .BETA.-AMINO-2,4,5-TRIFLUORO-
    • Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-, (betaR)-
    • AKOS015890555
    • Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-
    • DTXSID60428049
    • KEFQQJVYCWLKPL-ZCFIWIBFSA-N
    • (3r)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • CS-0012818
    • Benzenebutanoic acid, ss-amino-2,4,5-trifluoro-, (ssR)-; (ssR)-ss-Amino-2,4,5-trifluorobenzenebutanoic acid; (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • MFCD07363507
    • 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
    • NG2PN5Z4PE
    • SCHEMBL743022
    • (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoicacid
    • BCP12296
    • DS-8908
    • Sitagliptin acid
    • A50495
    • 936630-57-8
    • AC-23933
    • benzenebutanoic acid, .beta.-amino-2,4,5-trifluoro-, (.beta.r)-
    • MDL: MFCD07363507
    • Renchi: 1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1
    • Clave inchi: KEFQQJVYCWLKPL-ZCFIWIBFSA-N
    • Sonrisas: C(C1C=C(F)C(F)=CC=1F)[C@@H](N)CC(=O)O

Atributos calculados

  • Calidad precisa: 233.06600
  • Masa isotópica única: 233.06636305g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 4
  • Complejidad: 252
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: -1.2
  • Superficie del Polo topológico: 63.3Ų

Propiedades experimentales

  • Denso: 1.399
  • Punto de ebullición: 326.6 °C at 760 mmHg
  • Punto de inflamación: 326.6 °C at 760 mmHg
  • índice de refracción: 1.513
  • PSA: 63.32000
  • Logp: 2.14870

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid PrecioMás >>

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(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: N-Carbamoyl-D-amino acid amidase Solvents: Dimethyl sulfoxide ,  Water ;  15.6 h, pH 6.5, 37 °C
Referencia
Biosynthesis method for intermediate of Sitagliptin
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
Referencia
Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid
Ying, Jia-ni; Sheng, Zhen-hua, Huaxue Shiji, 2020, 42(10), 1255-1259

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, rt → reflux
Referencia
Method for preparing 3-aminopropanol or 3-aminopropionic acid derivative
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 40 psi, rt
Referencia
Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors
Zhu, Yanyun; Xia, Shuang; Zhu, Mingjie; Yi, Weiyin; Cheng, Jiagao; et al, European Journal of Medicinal Chemistry, 2010, 45(11), 4953-4962

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  pH 1, rt
Referencia
Preparation of chiral β-amino acids by stereoselective synthesis
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Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → 50 °C; 5 - 6 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2 - 3
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 105 psi, 55 - 60 °C
Referencia
Efficient and Convenient Synthetic Routes for Sitagliptin Impurities
Metil, Dattatray S.; Sampath, Aalla; Reddy, Jinna Rajender; Chandrashekar, Elati Ravi Ram; Dahanukar, Vilas H.; et al, ChemistrySelect, 2018, 3(10), 2723-2729

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 10, 25 °C → 10 °C; 2 h, 5 - 10 °C
Referencia
Preparation of key intermediate of sitagliptin phosphate
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Glucose ,  (S)-1-Phenylethylamine Catalysts: NADH ,  L-Lactate dehydrogenase ,  Triacylglycerol lipase ,  Glucose dehydrogenase (NAD) Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 37 °C
Referencia
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Métodos de producción 9

Condiciones de reacción
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: Triacylglycerol lipase
Referencia
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Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  < 10 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referencia
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Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Referencia
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Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  27 °C; 6 h, reflux
Referencia
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Métodos de producción 13

Condiciones de reacción
1.1 Reagents: NAD ,  Ammonium formate ,  Tripotassium phosphate Catalysts: Formate dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.5, 30 °C
Referencia
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Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 - 10 h, 45 - 100 °C
Referencia
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Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, pH 4, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.8
Referencia
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Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  20 - 30 °C; 30 °C → 70 °C; 2 - 3 h, 60 - 70 °C
Referencia
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Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Isopropylamine Catalysts: Pyridoxal 5′-phosphate ,  Aminotransferase Solvents: Ethylene glycol ,  Water ;  2 h, pH 9.0, 50 °C; 24 h, 50 °C
Referencia
Method for preparing (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid by transaminase catalysis under weakly alkaline condition
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Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 55 °C; 3 h, 55 °C
Referencia
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(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Raw materials

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Preparation Products

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:936630-57-8)(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Número de pedido:A900118
Estado del inventario:in Stock
Cantidad:10g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:04
Precio ($):234.0/447.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936630-57-8)(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
A900118
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):234.0/447.0